molecular formula C18H13ClN2O2 B2986891 N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide CAS No. 1606127-56-3

N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide

Cat. No. B2986891
CAS RN: 1606127-56-3
M. Wt: 324.76
InChI Key: ZYUBAIGTGFMEPF-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-chlorobiphenyl . Biphenyls are aromatic compounds that consist of two phenyl rings. The ‘4-chloro’ indicates the presence of a chlorine atom on the fourth carbon of one of the phenyl rings .


Synthesis Analysis

While specific synthesis methods for “N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide” were not found, 4-chlorobiphenyl can be synthesized from 1,4-dichlorobenzene and phenylmagnesium bromide .


Molecular Structure Analysis

The molecular structure of 4-chlorobiphenyl, a related compound, is available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Simple aromatic halogenated organic compounds, such as 4-chlorobiphenyl, are generally unreactive. Their reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .


Physical And Chemical Properties Analysis

4-Chlorobiphenyl has a molecular weight of 188.653 . It has a boiling point of 564.2 K and a triple point of 348.55 K .

Scientific Research Applications

Cancer Research and Therapy

N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide has been explored for its potential in cancer research and therapy. For instance, its derivative, N-(4-Hydroxyphenyl)retinamide (4HPR), demonstrates cytotoxic effects against rat and human prostate cancer cells and inhibits angiogenesis, which is critical for tumor growth and metastasis (Pienta, Nguyen, & Lehr, 1993). Another study highlighted 4HPR's ability to induce apoptosis in cervical carcinoma cells through enhanced generation of reactive oxygen species, indicating its utility in cancer treatment (Suzuki et al., 1999).

Environmental Toxicology

The compound has relevance in environmental toxicology, particularly in the study of hydroxy polychlorinated biphenyls (hydroxy PCBs). Hydroxy PCBs are toxic metabolites of PCBs known for their endocrine-disrupting effects. Research has shown that fungal laccases can degrade hydroxy PCBs, offering a potential method for remediating environments contaminated with PCBs (Keum & Li, 2004).

Synthesis and Anticonvulsant Activity

This compound derivatives have been synthesized for potential therapeutic applications. One study synthesized a series of derivatives, finding that one compound exhibited significant anticonvulsant activity without neurotoxicity, demonstrating the compound's potential in developing new anticonvulsant medications (Hasan et al., 2011).

Breast Cancer Prevention

The compound has also been studied for its efficacy in the prevention of breast cancer. N-(4-Hydroxyphenyl)retinamide was found to be an effective agent for inhibiting the development of breast cancer induced by N-nitroso-N-methylurea in rats, suggesting its potential for breast cancer prevention (Moon et al., 1979).

Antimicrobial Applications

Furthermore, derivatives of this compound have shown antimicrobial activity. A synthesized series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).

Safety and Hazards

4-Chlorobiphenyl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[2-(4-chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)21-18(23)15-5-3-11-20-17(15)22/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUBAIGTGFMEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028371
Record name N-[2-(4-Chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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